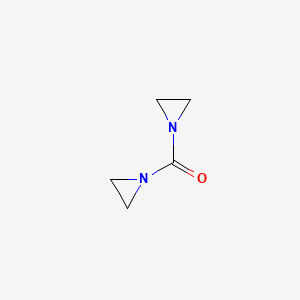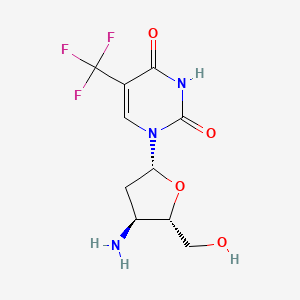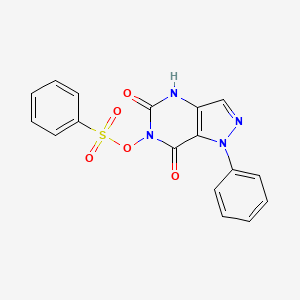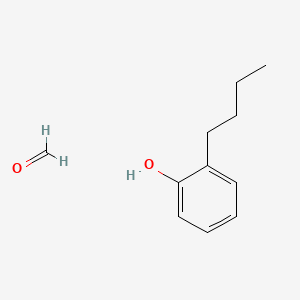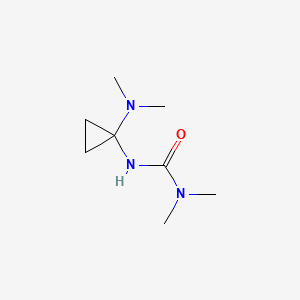![molecular formula C32H46O8 B12811816 [(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl, keto, and acetate functional groups. This compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene core, a common motif in many biologically active steroids and terpenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving diketones or related intermediates.
Functional group modifications: Introduction of hydroxyl and keto groups through selective oxidation and reduction reactions.
Acetylation: The final step often involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow chemistry: For continuous synthesis and better control over reaction conditions.
Biocatalysis: Using enzymes to achieve specific functional group transformations with high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Keto groups can be reduced to hydroxyl groups using reagents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylation reagents: Acetic anhydride, pyridine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex natural products: This compound can serve as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Its complex structure makes it a good candidate for studying various organic reactions.
Biology
Biological activity studies: Due to its structural similarity to steroids, it can be used in studies related to hormone activity and receptor binding.
Medicine
Drug development: Potential use in the development of new pharmaceuticals, particularly those targeting steroid receptors.
Industry
Material science: Its unique structure can be explored for the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and keto groups play crucial roles in binding to these receptors, influencing various biological pathways. The acetate group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness
This compound’s unique combination of functional groups (hydroxyl, keto, and acetate) distinguishes it from other steroids and terpenoids, potentially offering unique biological activities and applications.
Would you like more details on any specific section?
Propriétés
Formule moléculaire |
C32H46O8 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19?,21-,22?,25?,26-,29?,30?,31?,32?/m1/s1 |
Clé InChI |
WTBZNVRBNJWSPF-SLKCYTCGSA-N |
SMILES isomérique |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1[C@@H](CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O |
SMILES canonique |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



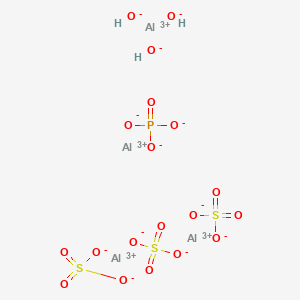
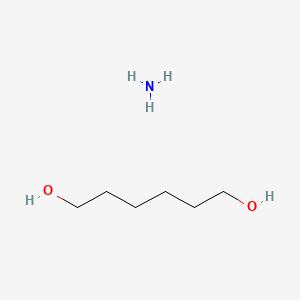
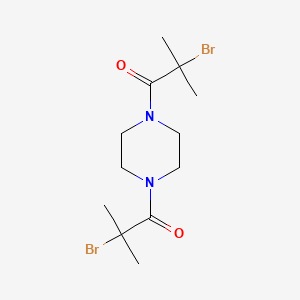

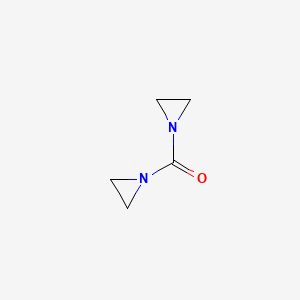
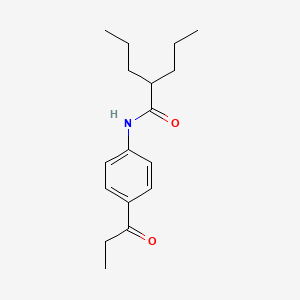
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

